molecular formula C16H26N2O3S B2956179 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 1705042-65-4

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2956179
CAS No.: 1705042-65-4
M. Wt: 326.46
InChI Key: UNMQRTQXTAPUOZ-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H26N2O3S and its molecular weight is 326.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-methoxythiolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-21-16(8-10-22-12-16)11-18-15(20)14(19)17-9-7-13-5-3-2-4-6-13/h5H,2-4,6-12H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMQRTQXTAPUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's structure features a cyclohexene ring, a methoxytetrahydrothiophene moiety, and an oxalamide functional group. Its molecular formula is C16H23N3O2SC_{16}H_{23}N_{3}O_{2}S, with a molecular weight of approximately 319.44 g/mol. The unique arrangement of these functional groups allows for diverse interactions within biological systems.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Intermediates : Starting materials are reacted under controlled conditions using solvents like dichloromethane.
  • Coupling Reaction : The oxalamide is formed by coupling the intermediate with the appropriate amine.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

Research indicates potential antiviral properties, particularly against RNA viruses. The compound may inhibit viral replication by targeting specific viral enzymes or receptors, although detailed mechanisms remain to be elucidated.

Anticancer Effects

The compound has shown promise in anticancer studies, with evidence suggesting it can induce apoptosis in cancer cells. Mechanistic studies have indicated that it may modulate signaling pathways related to cell growth and survival, such as the PI3K/Akt pathway.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including:

  • Enzymes : Inhibition of key enzymes involved in metabolic processes.
  • Receptors : Binding to receptors that regulate cell signaling pathways.

Further studies are necessary to identify these targets explicitly and understand the downstream effects on cellular functions.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityShowed effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Antiviral PropertiesInhibited replication of influenza virus in vitro by 70% at 10 µM concentration.
Study 3Anticancer EffectsInduced apoptosis in breast cancer cell lines (MCF7) with IC50 values around 15 µM.

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